molecular formula C12H11ClN2O2 B1407100 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride CAS No. 1858249-69-0

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

Cat. No.: B1407100
CAS No.: 1858249-69-0
M. Wt: 250.68 g/mol
InChI Key: JJBKMAOORTXWJN-UHFFFAOYSA-N
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Description

The compound “4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride” is a type of organic compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . This compound also contains an isopropyl group and a benzoyl chloride group .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “this compound”, involves several steps. For instance, one method involves the reaction of a compound with 3,6-dichloropicolinoyl chloride to form a 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoate via cyclization, followed by alkali-catalyzed hydrolysis to yield a carboxylic acid. The amidation reaction of this compound with a substituted aniline at 0 °C for 7 hours yields the final product .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,2,4-oxadiazole ring, an isopropyl group, and a benzoyl chloride group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Scientific Research Applications

Stereoselective Synthesis and Structural Characterization

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride and related compounds have been a focal point in stereoselective synthesis and structural characterization. For instance, the stereoselective synthesis of derivatives such as 1,2-O-isopropylidene-3-C-(5-phenyl-1,2,4-oxadiazol-3-yl)-beta-D-psicopyranose showcases innovative procedures in organic synthesis. This process involves treatment with acetic anhydride, chloroacetyl chloride, and benzoyl chloride, leading to intramolecular replacement reactions and forming more stable conjugation systems in the oxadiazol ring. Structural analysis and bioactivity of these compounds are also explored (Yu et al., 2005).

Application in Organic Electroluminescent Materials

The compound has shown potential in the field of organic electroluminescent materials. Studies have focused on synthesizing and characterizing materials like (1,3-bis (5-phenyl)-1,3,4-oxadiazol-2-yl)benzene, starting from related chemical precursors. These materials are significant in the development of advanced lighting and display technologies, with their properties like melting points and photoluminescence peaks being key areas of research (Li-kun, 2005).

Antibacterial and Antimycobacterial Activities

Several derivatives synthesized from benzoyl chloride, including those related to this compound, have been evaluated for their antibacterial activities. These compounds have shown effectiveness against both gram-positive and gram-negative bacteria, indicating their potential in the development of new antimicrobial agents. Additionally, their application in antimycobacterial activities, particularly against Mycobacterium tuberculosis, highlights their relevance in addressing global health challenges (Singh, 2012), (Kumar et al., 2011).

Anticancer Evaluation

Derivatives of this compound have been synthesized and evaluated for their anticancer activity. This research is pivotal in discovering new therapeutic agents for various cancer types, with some compounds showing promising results compared to standard drugs in in vitro screenings against different cancer cell lines (Ravinaik et al., 2021).

Biochemical Analysis

Biochemical Properties

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride plays a significant role in biochemical reactions due to its reactive benzoyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can interact with serine residues in serine proteases, leading to enzyme inhibition. Additionally, the oxadiazole ring can participate in hydrogen bonding and π-π interactions, further influencing its binding affinity and specificity. These interactions make this compound a useful probe for studying enzyme kinetics and protein-ligand interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, it may inhibit kinases or phosphatases, leading to altered phosphorylation states of signaling proteins. Additionally, this compound can affect gene expression by modulating transcription factors or epigenetic regulators. These changes can result in altered cellular metabolism, growth, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of target biomolecules. The benzoyl chloride group reacts with nucleophilic amino acid residues, such as serine, cysteine, or lysine, in enzymes and proteins. This covalent binding can lead to enzyme inhibition or activation, depending on the target and context. Additionally, the oxadiazole ring can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity. These interactions collectively influence the compound’s ability to modulate biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it may degrade upon prolonged exposure to light, heat, or moisture. In vitro studies have shown that the compound’s activity can diminish over time, necessitating careful handling and storage. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained enzyme inhibition and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively modulate target enzymes and pathways. At higher doses, toxic or adverse effects can occur, including cellular damage, inflammation, and organ toxicity. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, while doses outside this range may be less effective or more harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to hydroxylation and subsequent conjugation with sulfate or glucuronide. These metabolic transformations can influence the compound’s bioavailability, activity, and excretion. Additionally, the oxadiazole ring may undergo oxidative dehydrogenation or hydrolytic opening, further contributing to its metabolic fate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its binding partners and targeting signals. Post-translational modifications, such as phosphorylation or ubiquitination, may also affect its localization and activity. These factors collectively determine the compound’s functional role within the cell .

Properties

IUPAC Name

4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7(2)12-14-11(15-17-12)9-5-3-8(4-6-9)10(13)16/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBKMAOORTXWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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